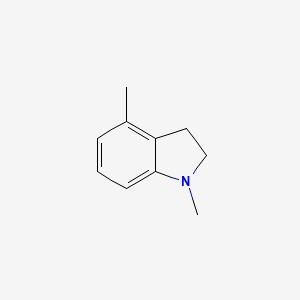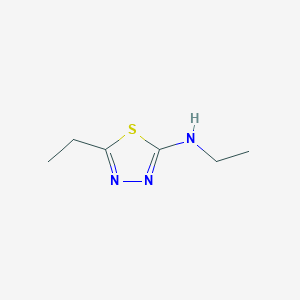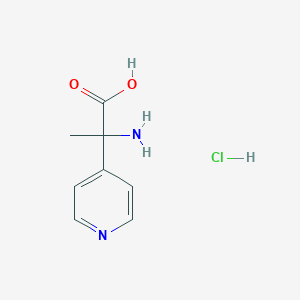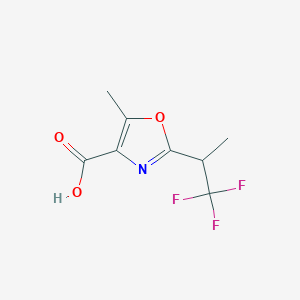
5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid is an organic compound with the molecular formula C8H8F3NO3. It is a trifluoromethyl-substituted oxazole derivative, primarily used in research and development within the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-(trifluoromethyl)propan-1-ol with a carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated systems for better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action for 5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)oxazole: Similar structure but lacks the carboxylic acid group.
5-Methyl-2-oxazolecarboxylic acid: Similar structure but lacks the trifluoromethyl group.
2-(1,1,1-Trifluoropropan-2-yl)oxazole: Similar structure but lacks the methyl group at the 5-position.
Uniqueness
The presence of both the trifluoromethyl group and the carboxylic acid group in 5-Methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid makes it unique. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and enhanced reactivity, making it a versatile compound in various research applications .
Eigenschaften
Molekularformel |
C8H8F3NO3 |
|---|---|
Molekulargewicht |
223.15 g/mol |
IUPAC-Name |
5-methyl-2-(1,1,1-trifluoropropan-2-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8F3NO3/c1-3(8(9,10)11)6-12-5(7(13)14)4(2)15-6/h3H,1-2H3,(H,13,14) |
InChI-Schlüssel |
YUEJBEUGYDWSDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C(C)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


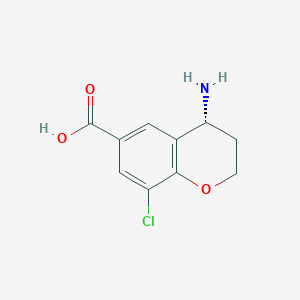
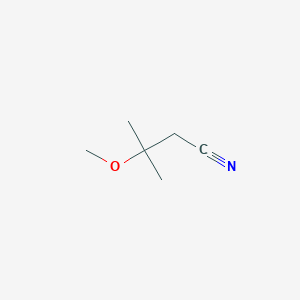
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)
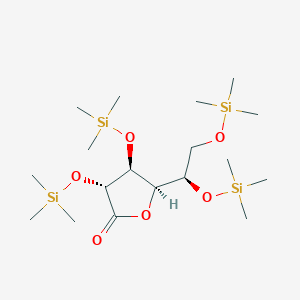




![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)
